Cas no 2171938-94-4 (4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-methoxybutanoic acid)

4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-methoxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-methoxybutanoic acid
- 2171938-94-4
- EN300-1520160
- 4-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-methoxybutanoic acid
-
- インチ: 1S/C26H25N3O6/c1-34-16(13-24(30)31)14-27-25(32)22-11-6-12-23(28-22)29-26(33)35-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-12,16,21H,13-15H2,1H3,(H,27,32)(H,30,31)(H,28,29,33)
- InChIKey: ADBALIAHGRIMAN-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC=C(C(NCC(CC(=O)O)OC)=O)N=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 475.17433553g/mol
- どういたいしつりょう: 475.17433553g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 727
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 127Ų
4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-methoxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1520160-5.0g |
4-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-methoxybutanoic acid |
2171938-94-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1520160-0.05g |
4-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-methoxybutanoic acid |
2171938-94-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1520160-0.5g |
4-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-methoxybutanoic acid |
2171938-94-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1520160-2.5g |
4-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-methoxybutanoic acid |
2171938-94-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1520160-10.0g |
4-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-methoxybutanoic acid |
2171938-94-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1520160-100mg |
4-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-methoxybutanoic acid |
2171938-94-4 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1520160-50mg |
4-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-methoxybutanoic acid |
2171938-94-4 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1520160-1000mg |
4-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-methoxybutanoic acid |
2171938-94-4 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1520160-0.25g |
4-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-methoxybutanoic acid |
2171938-94-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1520160-5000mg |
4-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-methoxybutanoic acid |
2171938-94-4 | 5000mg |
$9769.0 | 2023-09-26 |
4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-methoxybutanoic acid 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-methoxybutanoic acidに関する追加情報
Research Briefing on 4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-methoxybutanoic acid (CAS: 2171938-94-4)
In recent years, the compound 4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-methoxybutanoic acid (CAS: 2171938-94-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, particularly in the development of novel therapeutic agents and biochemical probes. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the pyridine-2-ylformamido moiety suggests its utility in peptide synthesis and as a building block for more complex molecular architectures.
Recent studies have focused on the synthesis and characterization of this compound, aiming to elucidate its chemical properties and biological activities. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have been employed to confirm its structure and purity. Additionally, computational modeling has provided insights into its potential interactions with biological targets, such as enzymes and receptors, which could be leveraged for therapeutic purposes.
One of the key findings from recent research is the compound's role as an intermediate in the synthesis of peptide-based drugs. The Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS), allows for the efficient assembly of peptide chains while minimizing side reactions. This property makes 4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-methoxybutanoic acid a valuable reagent in the production of bioactive peptides, which are increasingly being explored for their therapeutic potential in diseases such as cancer, infectious diseases, and metabolic disorders.
Furthermore, the compound's unique structure has prompted investigations into its potential as a biochemical probe. Researchers have explored its ability to bind to specific proteins or nucleic acids, thereby enabling the study of molecular interactions and signaling pathways. Such probes are essential tools in chemical biology, facilitating the discovery of new drug targets and the understanding of disease mechanisms at the molecular level.
Despite these promising developments, challenges remain in the practical application of this compound. Issues such as solubility, stability, and scalability of synthesis need to be addressed to fully realize its potential in pharmaceutical development. Ongoing research is focused on optimizing these parameters, with the goal of enabling broader use in drug discovery and development pipelines.
In conclusion, 4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-methoxybutanoic acid (CAS: 2171938-94-4) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its applications in peptide synthesis and as a biochemical probe highlight its potential to contribute to the development of novel therapeutics and research tools. Continued exploration of its properties and applications is expected to yield further insights and advancements in the field.
2171938-94-4 (4-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-methoxybutanoic acid) 関連製品
- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)
- 210107-26-9(2-{4-(trifluoromethyl)phenylmethoxy}ethan-1-ol)
- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)
- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)
- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
- 58336-25-7(7-amino-1-methyl-1,2-dihydroquinolin-2-one)
- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)
- 10521-08-1(2H-Pyran-2,4,6(3H,5H)-trione)
- 886950-30-7(N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide)
- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)




